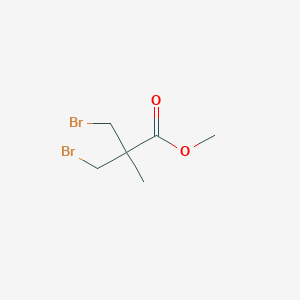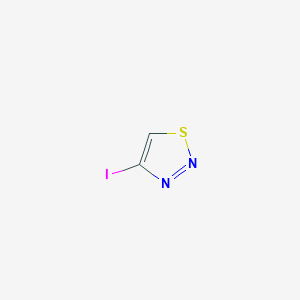![molecular formula C8H15ClO4S B6616882 [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride CAS No. 1484954-88-2](/img/structure/B6616882.png)
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methoxymethyl)oxan-4-yl]methanesulfonyl chloride (MOMCl) is an organosulfur compound that is used in organic synthesis for a variety of purposes. It is a versatile reagent, with both nucleophilic and electrophilic properties, and is used in a range of reactions, from substitution to oxidation. In the laboratory, MOMCl is used as a catalyst, a protecting group, and a reagent for the synthesis of heterocyclic compounds. In addition, MOMCl has been used in a variety of scientific research applications, such as in the synthesis of peptides, the preparation of polymeric materials, and the study of enzyme-catalyzed reactions.
科学研究应用
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is widely used in scientific research applications, as it is a versatile reagent that can be used in a variety of reactions. It has been used in the synthesis of peptides, the preparation of polymeric materials, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, furans, and pyrroles. In addition, this compound has been used in the study of drug metabolism and in the preparation of pharmaceutical intermediates.
作用机制
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is a versatile reagent that can be used in a variety of reactions, depending on the desired outcome. In nucleophilic reactions, this compound acts as a nucleophile, attacking electrophilic centers. In electrophilic reactions, this compound acts as an electrophile, accepting electrons from a nucleophile. In addition, this compound can be used as a catalyst for a variety of reactions, including substitution, oxidation, and reduction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects, as it is not metabolized by the body and is rapidly eliminated from the body. As such, it is considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride in laboratory experiments is its versatility, as it can be used in a variety of reactions, depending on the desired outcome. In addition, this compound is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. The main limitation of this compound is its potential toxicity, as it can be hazardous if mishandled or improperly disposed of.
未来方向
The potential applications of [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride continue to expand, as researchers explore new ways to utilize this versatile reagent. Some potential future directions for this compound include its use in the synthesis of peptide-based drugs, the study of enzyme-catalyzed reactions, and the synthesis of novel heterocyclic compounds. In addition, this compound could be used in the development of new materials with unique properties, such as biocompatible polymers and nanomaterials.
合成方法
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is typically synthesized through the reaction of methanesulfonyl chloride and 4-methoxymethyloxan-4-ol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an inert organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux. The reaction is typically complete after a few hours, and the product can be isolated through vacuum distillation or crystallization.
属性
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDHABGPCLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


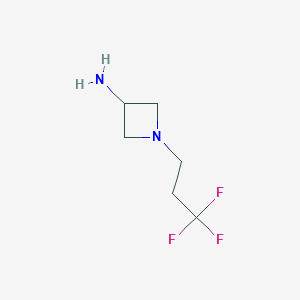

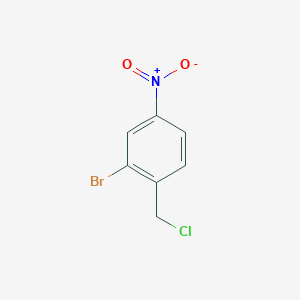
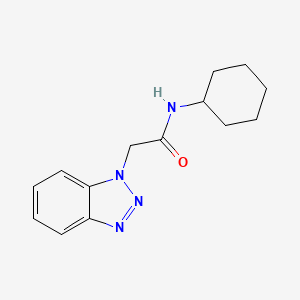
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
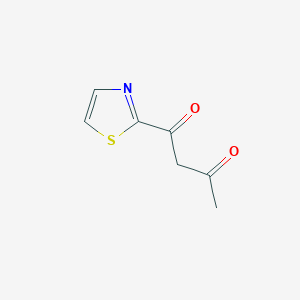

amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
